An In-Depth Technical Guide to (S,R,S)-AHPC-CO-C1-NH2 HCl: A Core Building Block for Targeted Protein Degradation
An In-Depth Technical Guide to (S,R,S)-AHPC-CO-C1-NH2 HCl: A Core Building Block for Targeted Protein Degradation
This guide provides a comprehensive technical overview of (S,R,S)-AHPC-CO-C1-NH2 HCl, a crucial chemical tool for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of the ubiquitin-proteasome system, the specific role of the von Hippel-Lindau (VHL) E3 ligase, and the elegant mechanism by which molecules like (S,R,S)-AHPC-CO-C1-NH2 HCl are leveraged to develop Proteolysis-Targeting Chimeras (PROTACs) for the selective degradation of disease-causing proteins.
The Foundation: Hijacking the Cell's Natural Disposal System
Eukaryotic cells maintain protein homeostasis through a sophisticated quality control mechanism known as the Ubiquitin-Proteasome System (UPS).[1][2][3] This pathway is responsible for the degradation of short-lived, misfolded, or damaged proteins. The process involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with a chain of ubiquitin molecules. This polyubiquitin tag serves as a molecular signal, marking the protein for destruction by the 26S proteasome, a large protein complex that unfolds and proteolytically degrades the tagged protein.[2][4]
The specificity of the UPS is conferred by over 600 different E3 ubiquitin ligases, each responsible for recognizing a specific set of substrate proteins.[1][5] This inherent specificity is the key that PROTAC technology exploits. Instead of merely inhibiting a protein's function, PROTACs co-opt a specific E3 ligase to tag a disease-relevant protein for complete elimination.
Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
The Target E3 Ligase: Von Hippel-Lindau (VHL)
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[4] Mutations in the VHL gene are linked to von Hippel-Lindau disease, a condition predisposing individuals to various tumors.[4][6]
Under normal oxygen conditions (normoxia), VHL's primary role is to recognize and target the alpha subunits of Hypoxia-Inducible Factor (HIF-1α) for degradation.[7] This recognition is highly specific: VHL binds to HIF-1α only when a critical proline residue on HIF-1α has been hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[4][8] This hydroxyproline motif sits snugly within a binding pocket on the VHL protein. In low oxygen (hypoxia), the hydroxylation reaction does not occur, HIF-1α is not recognized by VHL, and it accumulates to activate genes that help cells adapt to the low-oxygen environment.
VHL is an attractive E3 ligase for PROTAC development due to its ubiquitous expression across various tissues and the availability of well-characterized, high-affinity small molecule ligands.[9]
(S,R,S)-AHPC-CO-C1-NH2 HCl: The Molecular Key
(S,R,S)-AHPC-CO-C1-NH2 HCl is a synthetic, functionalized ligand designed to specifically recruit the VHL E3 ligase. Let's break down its components:
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(S,R,S)-AHPC: This is the core pharmacophore, also known as VH032.[10][11] It is a potent and selective VHL ligand designed to mimic the crucial hydroxyproline motif of HIF-1α.[4] The specific (S,R,S) stereochemistry is essential for high-affinity binding to the VHL pocket; other stereoisomers, such as (S,S,S)-AHPC, serve as inactive negative controls for experiments. The binding of the VH032 core to VHL has been structurally characterized, with the hydroxyproline-like group forming key hydrogen bonds within the binding site (PDB: 4W9H).[4][12]
-
-CO-C1-NH2 Linker: This component is a short, flexible linker attached to the AHPC core. The terminal primary amine (-NH2) is a critical functional group, serving as a chemical handle for conjugation to a ligand for a Protein of Interest (POI). The linker's nature—its length, rigidity, and attachment point—is not merely a spacer. It is a crucial determinant of a PROTAC's success, profoundly influencing the stability and geometry of the ternary complex (VHL-PROTAC-POI), which in turn dictates the efficiency and selectivity of target degradation.[13][14]
-
HCl Salt: The hydrochloride salt form is used to improve the compound's solubility and stability for easier handling and formulation in research settings.
This molecule is, therefore, not a drug itself but a high-value building block for the synthesis of PROTACs.[15]
Application in PROTAC Synthesis and Mechanism of Action
The primary use of (S,R,S)-AHPC-CO-C1-NH2 HCl is to serve as the E3 ligase-recruiting moiety in a PROTAC. A researcher synthesizes a PROTAC by covalently attaching this molecule to a ligand that binds to a specific target protein they wish to degrade.
Caption: General workflow for synthesizing a PROTAC molecule.
Once the PROTAC is introduced into cells, it acts as a molecular matchmaker:
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Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase (via its AHPC moiety) and the target protein (via its POI ligand). This brings the target protein into close proximity with the E3 ligase, forming a ternary complex.[16]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of another target protein molecule.
Caption: Mechanism of PROTAC-induced targeted protein degradation.
Data Presentation: The Efficacy of VHL-Based PROTACs
The effectiveness of a PROTAC is often quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). VHL-based PROTACs have demonstrated exceptional potency against a wide range of targets.
| PROTAC Example | Target Protein | VHL Ligand Core | DC50 Value | Cell Line |
| ARV-771 | BET Proteins | (S,R,S)-AHPC-Me | <1 nM[17][18] | Castration-Resistant Prostate Cancer (CRPC) cells |
| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | 1.11 µM[19] | Ba/F3 cells |
| Compound 139 | Undisclosed | Heterocyclic VHL Ligand | 0.87 - 3.3 nM[20] | EOL-1, PC3 cells |
| KRAS Degrader | KRAS G12C | VHL Ligand | ~0.1 µM (100 nM)[21] | Cancer cells |
This table presents representative data to illustrate the potency achievable with VHL-recruiting PROTACs. The specific efficacy of a PROTAC synthesized from (S,R,S)-AHPC-CO-C1-NH2 HCl will depend on the target ligand and the final linker composition.
Experimental Protocol: Assessing PROTAC-Mediated Degradation
A fundamental experiment to validate the function of a newly synthesized PROTAC is to measure the reduction in the target protein's cellular levels. The Western blot is the gold-standard technique for this purpose.[21][22]
Objective: To determine the dose-dependent degradation of a target protein (POI) by a novel PROTAC.
Materials:
-
Cell line expressing the POI.
-
Novel PROTAC synthesized using (S,R,S)-AHPC-CO-C1-NH2 HCl.
-
Inactive epimer control PROTAC (synthesized with (S,S,S)-AHPC).
-
Vehicle control (e.g., DMSO).
-
Proteasome inhibitor (e.g., MG132) for mechanism validation.
-
Cell culture reagents, lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of your novel PROTAC in cell culture media (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM, and a vehicle control).
-
Include controls: a high concentration of the inactive epimer PROTAC and a co-treatment of the novel PROTAC with a proteasome inhibitor like MG132 (10 µM). The MG132 co-treatment should "rescue" the protein from degradation, confirming the involvement of the proteasome.
-
Aspirate the old media from the cells and add the media containing the different PROTAC concentrations.
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imager.
-
-
Analysis:
-
Strip or cut the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to confirm equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity for each lane.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 value.
-
Expected Outcome: A dose-dependent decrease in the target protein band intensity should be observed for the active PROTAC. The inactive control should show no degradation, and the MG132 co-treatment should show protein levels similar to the vehicle control.
References
-
Van Molle, I., et al. (2021). VHL ligand binding increases intracellular level of VHL . bioRxiv. [Link]
-
Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders . Chemical Society Reviews. [Link]
-
Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders . PMC. [Link]
-
Maple, H. J., et al. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) . PMC. [Link]
-
de Lera Ruiz, M., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α . PMC. [Link]
-
Zenewicz, L. A., et al. (2020). E3 Ubiquitin Ligase Von Hippel-Lindau Protein Promotes Th17 Differentiation . PubMed. [Link]
-
Ciulli, A. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras . PMC. [Link]
-
Berra, E., et al. (2003). Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases . PMC. [Link]
-
Zheng, N., & Shabek, N. (2021). E3 ubiquitin ligases: styles, structures and functions . PMC. [Link]
-
Shagi-Pinhas, N., et al. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation . PMC. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs . AxisPharm. [Link]
-
Van Molle, I., et al. (2017). NMR-Based Fragment Screen of the von Hippel-Lindau Elongin C&B Complex . ACS Med. Chem. Lett.[Link]
-
HIF1A - Wikipedia . [Link]
-
Ubiquitin ligase - Wikipedia . [Link]
-
Wang, L., et al. (2020). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands . Journal of Medicinal Chemistry. [Link]
-
Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders . Chemical Society Reviews. [Link]
-
Sun, X., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase . Oxford Academic. [Link]
-
Li, Y., et al. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age . Frontiers in Pharmacology. [Link]
-
The ubiquitin-proteasome mediated protein degradation pathway . Animated biology with arpan. [Link]
-
Lindsley, C. W. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta . PMC. [Link]
-
Von Hippel–Lindau tumor suppressor - Wikipedia . [Link]
-
Salceda, S., & Caro, J. (1999). Regulation of hypoxia-inducible factor 1α is mediated by an O2-dependent degradation domain via the ubiquitin-proteasome pathway . PNAS. [Link]
-
Liu, J., et al. (2022). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives . European Journal of Medicinal Chemistry. [Link]
Sources
- 1. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 6. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. VHL ligand binding increases intracellular level of VHL | bioRxiv [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lifesensors.com [lifesensors.com]
- 22. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
